molecular formula C7H14O B6264511 (1,2,2-trimethylcyclopropyl)methanol CAS No. 133753-26-1

(1,2,2-trimethylcyclopropyl)methanol

Cat. No. B6264511
CAS RN: 133753-26-1
M. Wt: 114.2
InChI Key:
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Description

(1,2,2-trimethylcyclopropyl)methanol, also known as trimethylcyclopropanol, is a cyclic alcohol that has a variety of applications in the scientific research community. It is a highly versatile compound, as it can be used in a number of different experiments, including synthesis and biochemical studies.

Scientific Research Applications

(1,2,2-(1,2,2-trimethylcyclopropyl)methanollopropyl)methanol has a variety of applications in the scientific research community. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and dyes. It has also been used in the study of the mechanism of action of enzymes, as well as in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of (1,2,2-(1,2,2-trimethylcyclopropyl)methanollopropyl)methanol is not well understood. However, it is believed that the compound acts as a competitive inhibitor of several enzymes, including cytochrome P450 enzymes. In addition, the compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects
(1,2,2-(1,2,2-trimethylcyclopropyl)methanollopropyl)methanol has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-tumorigenic effects. In addition, the compound has been shown to have a protective effect against oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

(1,2,2-(1,2,2-trimethylcyclopropyl)methanollopropyl)methanol has several advantages when used in lab experiments. Firstly, the compound is highly soluble in water, which makes it easy to work with. Secondly, the compound is stable and can be stored for long periods of time without degradation. Lastly, the compound is relatively inexpensive and can be easily synthesized.
However, (1,2,2-(1,2,2-trimethylcyclopropyl)methanollopropyl)methanol also has some limitations. Firstly, the compound is toxic, and care should be taken when handling the compound in the lab. Secondly, the compound is not very soluble in organic solvents, which can limit its use in certain experiments. Lastly, the compound is not very reactive, which can limit its use in certain types of experiments.

Future Directions

The potential applications of (1,2,2-(1,2,2-trimethylcyclopropyl)methanollopropyl)methanol are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, further research is needed to explore the potential therapeutic applications of the compound, such as its use as an anti-inflammatory, anti-oxidant, or anti-tumorigenic agent. Finally, further research is needed to explore the potential uses of the compound in the synthesis of other compounds, such as pharmaceuticals and dyes.

Synthesis Methods

The synthesis of (1,2,2-(1,2,2-trimethylcyclopropyl)methanollopropyl)methanol can be accomplished through a variety of methods. The most common method involves the reaction of an alkyl halide with a Grignard reagent in the presence of a base. This reaction yields a tertiary alcohol, which can then be oxidized to form (1,2,2-(1,2,2-trimethylcyclopropyl)methanollopropyl)methanol. In addition, the compound can also be synthesized through the reaction of a nitrile with a Grignard reagent, which yields a tertiary alcohol that can be oxidized to form (1,2,2-(1,2,2-trimethylcyclopropyl)methanollopropyl)methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (1,2,2-trimethylcyclopropyl)methanol can be achieved through a Grignard reaction followed by a reduction reaction.", "Starting Materials": [ "1-bromo-1,2,2-trimethylcyclopropane", "magnesium", "ethyl ether", "methanol", "sodium borohydride" ], "Reaction": [ "Step 1: Preparation of Grignard reagent", "Add magnesium turnings to a dry flask and add ethyl ether to cover the magnesium. Add 1-bromo-1,2,2-trimethylcyclopropane dropwise to the flask while stirring. Allow the reaction to proceed for several hours until the Grignard reagent is formed.", "Step 2: Addition of Grignard reagent to methanol", "Add the Grignard reagent to methanol dropwise while stirring. Allow the reaction to proceed for several hours until the desired product is formed.", "Step 3: Reduction of product", "Add sodium borohydride to the reaction mixture and stir for several hours until the product is reduced to (1,2,2-trimethylcyclopropyl)methanol.", "Step 4: Isolation of product", "The product can be isolated through filtration and purification techniques such as distillation or chromatography." ] }

CAS RN

133753-26-1

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

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